4-Ethylsulfonylpiperazine-1-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethylsulfonylpiperazine-1-carboximidamide is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of an ethylsulfonyl group attached to the piperazine ring, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethylsulfonylpiperazine-1-carboximidamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt.
Industrial Production Methods
Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis. These methods allow for the efficient and scalable production of piperazine derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethylsulfonylpiperazine-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamide derivatives.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, secondary amines, and substituted piperazine derivatives .
Wissenschaftliche Forschungsanwendungen
4-Ethylsulfonylpiperazine-1-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex piperazine derivatives.
Wirkmechanismus
The mechanism of action of 4-Ethylsulfonylpiperazine-1-carboximidamide involves the inhibition of key enzymes involved in cell proliferation. The compound targets enzymes such as EGFR, BRAF, and CDK2, leading to the inhibition of cancer cell growth. The molecular targets and pathways involved include the EGFR signaling pathway, the BRAF-MEK-ERK pathway, and the CDK2-mediated cell cycle regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfonamides: These compounds share the sulfonyl functional group and have similar antibacterial and antiproliferative properties.
Piperazine Derivatives: Compounds like trimetazidine, ranolazine, and aripiprazole also belong to the piperazine class and exhibit a wide range of biological activities.
Uniqueness
4-Ethylsulfonylpiperazine-1-carboximidamide is unique due to its specific combination of the ethylsulfonyl group and the piperazine ring, which imparts distinct chemical and biological properties. Its ability to target multiple enzymes involved in cancer cell proliferation makes it a promising candidate for cancer therapy .
Eigenschaften
Molekularformel |
C7H16N4O2S |
---|---|
Molekulargewicht |
220.30 g/mol |
IUPAC-Name |
4-ethylsulfonylpiperazine-1-carboximidamide |
InChI |
InChI=1S/C7H16N4O2S/c1-2-14(12,13)11-5-3-10(4-6-11)7(8)9/h2-6H2,1H3,(H3,8,9) |
InChI-Schlüssel |
QJTSKIBPUNUKNA-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)N1CCN(CC1)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.